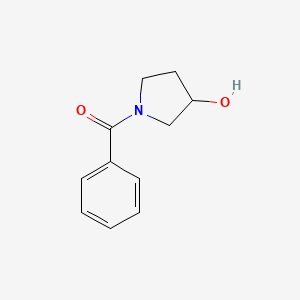

N-benzoyl-3-pyrrolidinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzoyl-3-pyrrolidinol is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

N-benzoyl-3-pyrrolidinol can be synthesized through various methods, including enzymatic transformations. A notable study demonstrated the preparation of optically active 3-pyrrolidinol derivatives using Aspergillus sp. for hydroxylation of 1-benzoylpyrrolidine. This process yielded (S)-1-benzoyl-3-pyrrolidinol with high enantiomeric excess (ee) of over 99% through kinetic resolution using Amano PS-IM lipase .

Table 1: Synthesis Methods of this compound

| Method | Source/Enzyme | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Hydroxylation | Aspergillus sp. | - | 66 |

| Kinetic Resolution | Amano PS-IM lipase | - | >99 |

Pharmaceutical Applications

This compound and its derivatives are explored for their potential as pharmaceutical intermediates. They serve as precursors for the synthesis of various bioactive compounds, including those with neuroprotective properties. The compound has been noted for its ability to inhibit certain enzymes, making it a candidate for developing treatments for conditions such as Alzheimer's disease .

Case Study: Neuroprotective Properties

A study indicated that derivatives of this compound exhibit neuroprotective effects by modulating neurotransmitter levels in the brain, showcasing potential therapeutic applications in neurodegenerative diseases .

Research indicates that this compound can act as a substrate for various biocatalysts, enhancing its utility in biochemical research. The compound's structural features allow it to participate in diverse biochemical pathways, making it a valuable tool for studying enzyme mechanisms and metabolic processes .

Análisis De Reacciones Químicas

Enzymatic Hydroxylation and Kinetic Resolution

Reaction : Microbial hydroxylation of 1-benzoylpyrrolidine by Aspergillus sp. NBRC 109513 yields (S)-N-benzoyl-3-pyrrolidinol with moderate enantiomeric excess (ee). Subsequent kinetic resolution using Amano PS-IM lipase enhances stereopurity:

| Substrate | Biocatalyst | Product | ee (%) | Yield | Reference |

|---|---|---|---|---|---|

| 1-Benzoylpyrrolidine | Aspergillus sp. | (S)-N-Benzoyl-3-pyrrolidinol | 66 | 53% | |

| Racemic mixture | Amano PS-IM lipase | (S)-N-Benzoyl-3-pyrrolidinol | >99 | 67% |

This two-step process achieves enantiopure (>99% ee) product, critical for asymmetric synthesis .

Chemical Deprotection to 3-Pyrrolidinol

(S)-N-Benzoyl-3-pyrrolidinol undergoes deprotection to yield (S)-3-pyrrolidinol , a versatile building block. While specific conditions are not detailed in the sources, analogous protocols suggest:

-

Hydrolysis : Acidic or basic conditions (e.g., HCl/NaOH) to cleave the benzoyl group.

(b) Oxidative Cyclization

Copper(II) carboxylate-promoted intramolecular carboamination of alkenyl sulfonamides forms N-functionalized pyrrolidines . While not directly tested on N-benzoyl-3-pyrrolidinol, this method highlights reactivity trends for analogous substrates .

Stereochemical Stability

The cis-2,5-disubstituted pyrrolidines derived from this compound exhibit high diastereoselectivity. For example, microwave-assisted reactions with copper(II) neodecanoate enhance reaction efficiency and stereochemical control .

Research Implications

-

Biocatalysis : Aspergillus sp. and Amano PS-IM lipase offer scalable routes to enantiopure products.

-

Stereochemical Control : Copper-mediated cyclization and enzymatic resolution ensure high diastereo-/enantioselectivity.

-

Pharmaceutical Relevance : Derivatives like 3-pyrrolidinol are intermediates in drug synthesis (e.g., anticholinergics, antivirals) .

Propiedades

Fórmula molecular |

C11H13NO2 |

|---|---|

Peso molecular |

191.23 g/mol |

Nombre IUPAC |

(3-hydroxypyrrolidin-1-yl)-phenylmethanone |

InChI |

InChI=1S/C11H13NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |

Clave InChI |

NZIAOXLDVHVVAD-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CC1O)C(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.